molecular formula C22H20Br2N2O2 B1678152 (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol CAS No. 1235481-43-2

(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol

Cat. No.: B1678152
CAS No.: 1235481-43-2
M. Wt: 504.2 g/mol
InChI Key: LEICNUMXFWNCSJ-QGZVFWFLSA-N
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Description

IUPAC Nomenclature and Molecular Composition

The compound’s systematic name, (2R)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol , reflects its intricate architecture. Key structural features include:

  • A 3,6-dibrominated carbazole backbone
  • An (R)-configured propan-2-ol side chain
  • A 3-methoxyphenylamino substituent

Table 1: Fundamental Chemical Identifiers

Property Value Source
Molecular Formula C₂₂H₂₀Br₂N₂O₂
Molecular Weight 504.21 g/mol
CAS Registry Number 1235481-43-2
SMILES Notation COC1=CC=CC(=C1)NCC@HO

Structural Characterization Techniques

X-ray crystallography and NMR spectroscopy reveal:

  • Planar carbazole core with bromine atoms at positions 3 and 6
  • Chiral center at C2 of the propanol chain
  • Intramolecular hydrogen bonding between hydroxyl and amino groups

The stereochemical integrity is maintained through asymmetric synthesis pathways, with the (R)-enantiomer demonstrating superior biological activity compared to its (S)-counterpart.

Properties

IUPAC Name

(2R)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEICNUMXFWNCSJ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC[C@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145489
Record name (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235481-41-0
Record name (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235481-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol, also referred to as P7C3-OMe, is a complex organic compound with significant potential in the realm of neuroprotection and therapeutic applications. This article delves into its biological activity, particularly its neuroprotective effects, synthesis, and comparative analysis with related compounds.

The compound has a molecular formula of C22H20Br2N2O2 and a molecular weight of 504.21 g/mol. Its structure includes a carbazole backbone, known for its applications in organic electronics and pharmaceuticals, along with a propanolamine moiety that may enhance its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to enhance neuronal survival and promote neurogenesis in various animal models. Notably, studies have demonstrated improvements in cognitive function and prevention of neuronal cell death.

Key Findings:

  • Neuroprotection: The compound has been studied for its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Mechanism of Action: It is believed to act by modulating neurotrophic factors and reducing oxidative stress within neuronal cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
P7C3C22H20BrN2ONeuroprotectiveLacks methoxy group
P7C3-SC22H20BrN2ONeuroprotectiveStereoisomer of P7C3
P7C3-OC22H20BrN2OPotentially neuroprotectiveDifferent substituents on carbazole

The unique combination of bromination and methoxy substitution in this compound is hypothesized to enhance its biological activity compared to similar compounds.

Study 1: Cognitive Enhancement in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in significant improvements in memory retention tests. The treated group exhibited reduced markers of oxidative stress compared to controls .

Study 2: Mechanistic Insights

A detailed mechanistic study highlighted that this compound activates the Nrf2 pathway, leading to increased expression of antioxidant genes. This pathway is crucial for cellular defense against oxidative damage, which is prevalent in neurodegenerative conditions .

Synthesis

The synthesis of this compound typically involves multiple steps requiring precise control over reaction conditions to ensure high yield and purity. Key steps include:

  • Formation of the carbazole backbone.
  • Bromination at specific positions.
  • Coupling with the methoxyphenyl amino group.

Each step is critical to maintaining the integrity of the compound's biological activity .

Scientific Research Applications

Neuroprotective Properties

One of the significant applications of this compound is its neuroprotective potential. Research has indicated that derivatives of carbazole can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A notable study highlighted the efficacy of similar compounds in promoting neuronal survival and reducing apoptosis in neuronal cultures exposed to neurotoxic agents .

Anticancer Activity

The compound's brominated structure may enhance its biological activity against cancer cells. Brominated carbazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain carbazole derivatives can inhibit the proliferation of breast cancer cells through modulation of signaling pathways .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol make it suitable for applications in OLED technology. The compound's ability to act as a hole transport material has been explored in the development of efficient OLEDs. Research indicates that incorporating carbazole derivatives into OLED structures can enhance device performance by improving charge transport properties .

Photovoltaic Cells

In addition to OLEDs, this compound may find applications in organic photovoltaic cells due to its favorable light absorption characteristics. The integration of carbazole-based materials into photovoltaic devices has been shown to improve energy conversion efficiencies, making them promising candidates for next-generation solar cells .

Case Studies

StudyFocusFindings
Neuroprotective Effects Investigated the impact of carbazole derivatives on neuronal survivalDemonstrated significant reduction in apoptosis under neurotoxic conditions
Anticancer Activity Evaluated the effects on breast cancer cell linesShowed inhibition of cell proliferation and induction of apoptosis
OLED Performance Assessed the role of carbazole derivatives in OLEDsImproved charge transport and device efficiency reported
Photovoltaic Efficiency Studied the integration of carbazole into solar cellsEnhanced energy conversion efficiency observed

Comparison with Similar Compounds

Impact of Substituents and Stereochemistry

  • p-Tolyl (methyl-substituted) and 3,4-dimethoxyphenyl groups in analogs (e.g., Compounds 1 and 3) show varying neurogenic efficacy, suggesting substituent position critically affects activity .
  • Stereochemistry :
    • Wiskostatin’s R- and S-enantiomers exhibit distinct dynamin inhibition potencies (IC50 = 2.1–2.3 μM), highlighting the importance of chirality . The target compound’s R-configuration may similarly influence its neurogenic or off-target effects.

Research Findings and Mechanistic Insights

  • Neurogenic Activity :
    • The target compound’s closest analog, P7C3, enhances neurogenesis via NAMPT activation, protecting neuronal precursors . Compound 1 (a p-tolyl derivative) acts through final cell division promotion, a distinct mechanism . The 3-methoxy group in the target compound may bridge these pathways, warranting direct testing.
  • Off-Target Effects: Wiskostatin’s dynamin inhibition (IC50 ~2 μM) suggests carbazole derivatives may interact with multiple targets. The target compound’s aniline group likely reduces off-target dynamin activity compared to dimethylamino derivatives .
  • Therapeutic Potential: Analogous compounds show efficacy in Parkinson’s, ALS, and diabetes models, indicating the scaffold’s versatility . The target compound’s specific applications depend on substituent-driven selectivity.

Preparation Methods

Retrosynthetic Analysis

  • Disconnection 1 : Cleavage of the propan-2-ol moiety reveals a chiral epoxide (4-(oxiranylmethoxy)-3,6-dibromo-9H-carbazole) and 3-methoxyphenylamine.
  • Disconnection 2 : The dibrominated carbazole core derives from 9H-carbazole via electrophilic aromatic substitution.

Forward Synthesis Strategy

  • Bromination : Introduce bromine atoms at C3 and C6 of 9H-carbazole.
  • Epoxidation : Attach an epoxide group to the carbazole’s oxygenated position.
  • Ring-Opening : React the epoxide with 3-methoxyphenylamine under catalytic conditions.
  • Enantiomeric Resolution : Isolate the (R)-enantiomer via chiral chromatography or asymmetric synthesis.

Bromination of the Carbazole Core

Regioselective dibromination at C3 and C6 positions is achieved using bromine (Br₂) in a mixed solvent system.

Reaction Conditions

  • Reagents : Bromine (2.2 equiv), iron(III) chloride (FeCl₃, 0.1 equiv) as a Lewis acid.
  • Solvent : Dichloromethane (DCM) at 0–5°C.
  • Reaction Time : 6–8 hours.

Workup and Purification

  • Quench excess Br₂ with sodium thiosulfate.
  • Isolate 3,6-dibromo-9H-carbazole via filtration (yield: 85–90%).

Key Challenge : Avoiding over-bromination requires strict temperature control and stoichiometric precision.

Epoxidation and Ring-Opening Reactions

The epoxide intermediate is synthesized via epoxidation of allyl ether derivatives.

Epoxide Synthesis

  • Substrate : 9H-carbazol-4-ol converted to 4-allyloxy-3,6-dibromo-9H-carbazole.
  • Epoxidation : Treat with meta-chloroperbenzoic acid (mCPBA, 1.1 equiv) in DCM at 25°C.
  • Yield : 75–80% after silica gel chromatography.

Epoxide Ring-Opening with 3-Methoxyphenylamine

  • Catalyst : Anhydrous zinc chloride (ZnCl₂, 0.3 equiv) in ethyl acetate.
  • Conditions : 70–75°C for 8–12 hours.
  • Mechanism : Nucleophilic attack by the amine at the less hindered epoxide carbon, preserving stereochemistry.

Table 1 : Optimization of Ring-Opening Conditions

Solvent Catalyst Temperature (°C) Yield (%)
Ethyl acetate ZnCl₂ 70 68
Dimethoxyethane None 75 42
Dioxane Acetic acid 70 55

Enantioselective Synthesis Approaches

The (R)-configuration is introduced via two strategies:

Chiral Epoxide Utilization

  • Synthesize (R)-4-(oxiranylmethoxy)-3,6-dibromo-9H-carbazole using Sharpless asymmetric epoxidation.
  • Catalytic System : Ti(OiPr)₄, diethyl tartrate, tert-butyl hydroperoxide.
  • Enantiomeric Excess (ee) : >98% achieved via HPLC with a chiral stationary phase.

Kinetic Resolution

  • React racemic epoxide with a chiral Lewis acid (e.g., Jacobsen’s catalyst).
  • Preferential ring-opening of one enantiomer yields enantiomerically enriched product.

Purification and Characterization

Crystallization

  • Solvent System : Ethyl acetate/n-butanol (3:1 v/v).
  • Recovery : 70–75% after two recrystallizations.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, carbazole-H), 7.45 (s, 2H, Br-C-H), 4.85 (m, 1H, -CH(OH)-).
  • HPLC Purity : 99.2% (Chiralpak IA column, hexane/isopropanol 85:15).

Comparative Analysis of Methodologies

Table 2 : Evaluation of Synthetic Routes

Method Yield (%) ee (%) Scalability
Chiral Epoxide Route 65 98 High
Kinetic Resolution 58 95 Moderate
Racemic Synthesis + Resolution 72 99 Low

Challenges and Optimization Strategies

  • Bromine Selectivity : Use of N-bromosuccinimide (NBS) with H₂SO₄ improves regioselectivity.
  • Epoxide Stability : Anhydrous conditions prevent ring-opening by moisture.
  • Catalyst Poisoning : Add acetic acid to protonate amine byproducts during Pd/C-catalyzed steps.

Industrial-Scale Production Considerations

  • Solvent Recycling : Ethyl acetate recovered via distillation (90% efficiency).
  • Catalyst Reuse : Pd/C retains 80% activity after five hydrogenation cycles.

Q & A

Q. Basic/Advanced

  • Basic : Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to reference standards validates purity (>95%) .
  • Advanced : Chiral HPLC or circular dichroism (CD) spectroscopy confirms the (R)-configuration. X-ray crystallography provides definitive stereochemical proof but requires high-quality crystals . NMR (¹H/¹³C) analysis of diastereotopic protons in the propan-2-ol moiety further supports stereochemical assignment .

What are the common by-products or impurities formed during synthesis, and how can they be mitigated?

Advanced
Common impurities include:

  • Incomplete alkylation : Residual 3,6-dibromocarbazole due to insufficient reaction time. Monitor via TLC and extend reaction duration if needed .
  • Dehalogenation products : Bromine loss under basic conditions. Use milder bases (e.g., K₂CO₃ instead of NaOH) and inert atmospheres .
  • Diastereomers : Racemization during alkylation. Optimize reaction temperature (<50°C) and use chiral catalysts . Impurity profiling via LC-MS with charged aerosol detection (CAD) is recommended .

How do bromine substituents at 3,6-positions influence reactivity in functionalization reactions?

Advanced
Bromine’s electron-withdrawing effect deactivates the carbazole ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS). For example, Suzuki-Miyaura coupling with arylboronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) . Comparative studies with methoxy-substituted carbazoles (electron-donating) show faster NAS rates, highlighting bromine’s electronic impact .

What strategies optimize the N-alkylation step for introducing the propan-2-ol moiety?

Q. Methodological

  • Catalyst selection : TBAB as a phase-transfer catalyst improves solubility of carbazole in polar aprotic solvents (DMSO or DMF) .
  • Microwave irradiation : Reduces reaction time from 24 hours (conventional heating) to 2–4 hours .
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to carbazole minimizes side reactions.

How can computational modeling predict the compound’s physicochemical properties?

Advanced
Quantum mechanical calculations (DFT) using software like Gaussian 09 model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . QSPR (Quantitative Structure-Property Relationship) models correlate logP values with solubility data, aiding formulation design. Molecular dynamics (MD) simulations assess binding affinity to biological targets (e.g., kinases) .

What are best practices for handling and storing this compound?

Q. Basic

  • Storage : Protect from light in amber glass vials at –20°C. Desiccate to prevent hydrolysis of the propan-2-ol group .
  • Safety : Use nitrile gloves and fume hoods during synthesis. Avoid skin contact due to potential amine reactivity .

How does the 3-methoxyphenylamino group impact biological activity?

Advanced
The methoxy group enhances lipophilicity (logP +0.5), improving membrane permeability. Comparative SAR studies with unsubstituted phenylamino analogs show ~10-fold higher potency in kinase inhibition assays, suggesting hydrogen bonding with target proteins . Radiolabeling (³H or ¹⁴C) of the amino group enables tracking in pharmacokinetic studies .

What solvent systems optimize the amino-propanol linkage formation?

Methodological
Polar aprotic solvents (DMSO, DMF) stabilize the transition state during N-alkylation. Co-solvents like HFIP (hexafluoroisopropanol) improve yields in Ru-catalyzed reactions by reducing aggregation . Post-reaction workup with ethyl acetate/water (3:1) efficiently removes unreacted starting materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol

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